
Phenatic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenatic acid B is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Potentiation of Antifungal Activity
Phenatic acid B, along with phenatic acid A, is identified as a potent enhancer of the antifungal activity of miconazole against Candida albicans. Both compounds were isolated from Streptomyces sp. K03-0132 and exhibit moderate antimicrobial activities against various microorganisms, including Bacillus subtilis and Staphylococcus aureus (Fukuda et al., 2005).
Total Synthesis of Stereoisomers
The total synthesis of all stereoisomers of phenatic acid B has been accomplished, which is crucial for understanding its structural and functional properties. This synthesis involves a combination of the Sharpless asymmetric dihydroxylation and the Johnson-Claisen rearrangement (Fernandes & Chowdhury, 2009).
Biomarker for Tracing Acidity in Living Cells
Phenatic acid B derivative (TD-B) shows promising applications as a biomarker for visually tracing acidity changes in living cells and mice. This derivative exhibits controllable morphological transformation and optical performance, crucial for monitoring physiological processes (Qi et al., 2021).
Biodegradation and Environmental Impact
The biodegradation of phenanthrene, a structurally similar compound to phenatic acid B, and its interaction with heavy metals in soil have been studied, offering insights into the environmental impact and potential bioremediation applications of similar compounds (Liu et al., 2019).
Eigenschaften
Produktname |
Phenatic acid B |
|---|---|
Molekularformel |
C15H16O6 |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
2-[2-(2-hydroxy-3,5-dimethylbenzoyl)-5-oxooxolan-3-yl]acetic acid |
InChI |
InChI=1S/C15H16O6/c1-7-3-8(2)13(19)10(4-7)14(20)15-9(5-11(16)17)6-12(18)21-15/h3-4,9,15,19H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XMMWCOYSUBFDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(=O)C2C(CC(=O)O2)CC(=O)O)O)C |
Synonyme |
phenatic acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



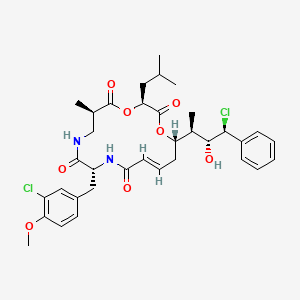
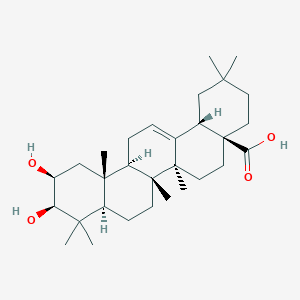
![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

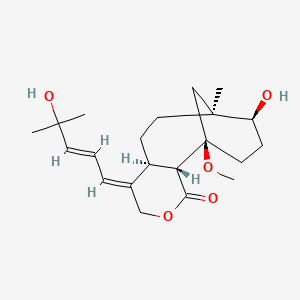
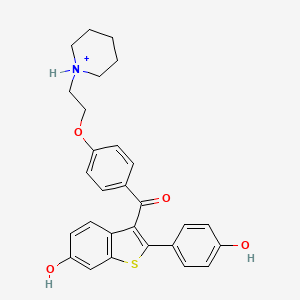

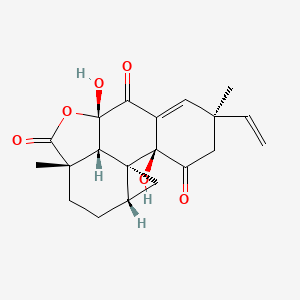
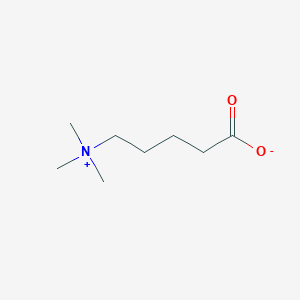
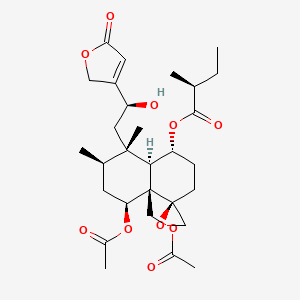

![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)